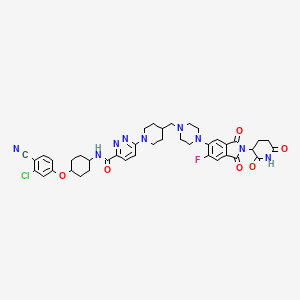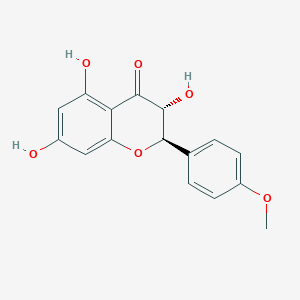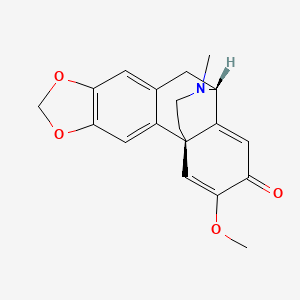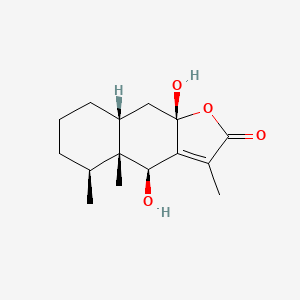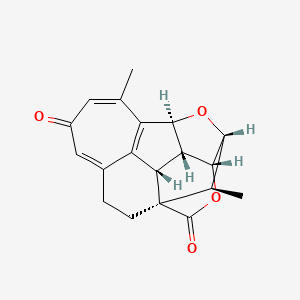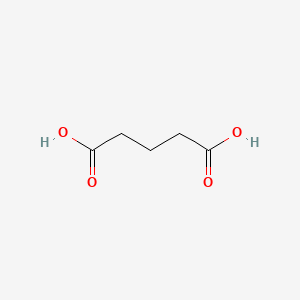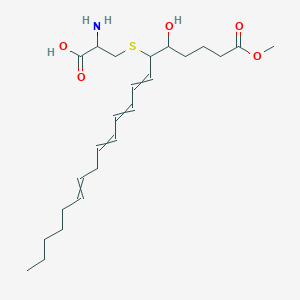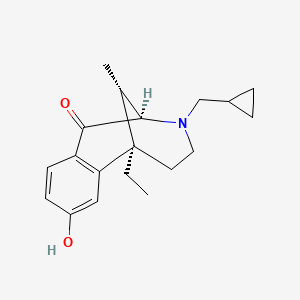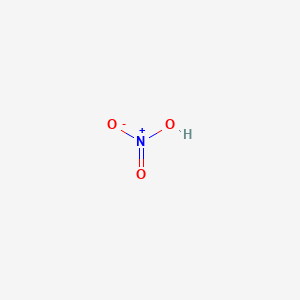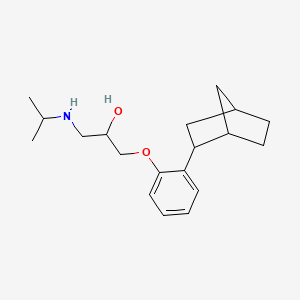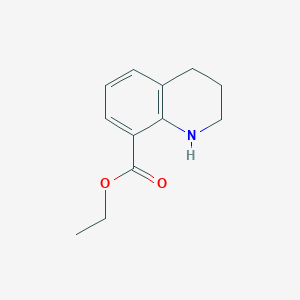
Ethyl 1,2,3,4-tetrahydroquinoline-8-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1,2,3,4-tetrahydroquinoline-8-carboxylate is a compound that is part of the tetrahydroquinoline family . Tetrahydroquinolines are known for their abundance in natural products and notable biological activity . They are used in various applications such as pesticides, antioxidants, photosensitizers, and dyes in addition to pharmaceutical applications .
Synthesis Analysis
The synthesis of highly substituted tetrahydroquinolines like this compound can be achieved through a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU . The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .Molecular Structure Analysis
The saturated part of the 1,2,3,4-tetrahydroquinoline molecule allows for the possibility of multiple conformers’ existence . High-resolution microwave spectroscopy, supported by high-level quantum chemistry calculations, can be used to determine the precise molecular structures of the conformers of tetrahydroquinoline .Chemical Reactions Analysis
A three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU is used to synthesize highly substituted 1,2,3,4-tetrahydroquinolines . The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .Physical and Chemical Properties Analysis
The compound is a white solid with a melting point of 138–140 °C . Its NMR and FT-IR data provide further insights into its structure .Mechanism of Action
While the specific mechanism of action for Ethyl 1,2,3,4-tetrahydroquinoline-8-carboxylate is not mentioned in the search results, it’s worth noting that tetrahydroquinoline derivatives are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Safety and Hazards
While specific safety and hazard information for Ethyl 1,2,3,4-tetrahydroquinoline-8-carboxylate was not found, it’s important to note that compounds in the tetrahydroquinoline family can be hazardous. For example, some tetrahydroquinoline compounds are classified as Acute Tox. 3 Oral - Aquatic Chronic 3 - Carc. 1B .
Future Directions
Tetrahydroquinolines have been targeted by many research groups because of their abundance in natural products and notable biological activity . They are key structural motifs in pharmaceutical agents, and multiple strategies have been proposed for the synthesis of tetrahydroquinoline derivatives . Therefore, the future direction could involve developing new synthetic strategies and exploring further biological applications of Ethyl 1,2,3,4-tetrahydroquinoline-8-carboxylate.
Properties
CAS No. |
118128-79-3 |
|---|---|
Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
ethyl 1,2,3,4-tetrahydroquinoline-8-carboxylate |
InChI |
InChI=1S/C12H15NO2/c1-2-15-12(14)10-7-3-5-9-6-4-8-13-11(9)10/h3,5,7,13H,2,4,6,8H2,1H3 |
InChI Key |
ARCBMLYSIMSYFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC2=C1NCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


